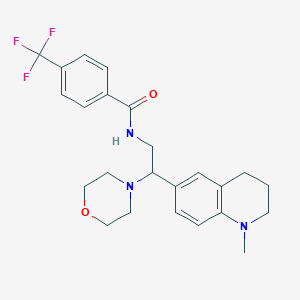![molecular formula C19H20FN3O3S B2486098 N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-4-fluorobenzenesulfonamide CAS No. 477711-51-6](/img/structure/B2486098.png)
N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-4-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-4-fluorobenzenesulfonamide is a chemical of interest due to its structural and functional properties, which include a pyrazole core modified with various functional groups. This compound is part of a broader class of chemicals that have been explored for their potential applications in various fields, including medicinal chemistry.
Synthesis Analysis
Synthesis involves complex chemical reactions to introduce specific functional groups onto the pyrazole core. For example, a similar compound, 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, was synthesized from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide, indicating a multi-step synthesis process involving cyclization and substitution reactions (Gul et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography. These studies reveal details about bond lengths, angles, and overall conformation, which are critical for understanding the compound's chemical behavior and interactions (Zhang et al., 2010).
Chemical Reactions and Properties
Chemical properties, including reactivity with various reagents, are essential for understanding how the compound can be modified or utilized in chemical syntheses. For instance, the fluorination of pyrazoles with N-fluorobenzenesulfonimide (NFSI) demonstrates the reactivity of the pyrazole core towards electrophilic substitution, which is relevant for the synthesis of fluorinated analogs (Levchenko et al., 2018).
Physical Properties Analysis
Physical properties, such as solubility, melting point, and crystal structure, provide insights into how the compound behaves under different conditions. While the specific physical properties of N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-4-fluorobenzenesulfonamide were not directly available, related studies on compounds with similar structures offer valuable context for prediction (Shi et al., 2003).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical species, are crucial for the application and handling of the compound. Studies on similar compounds, focusing on their interaction with acids and bases, provide insights into their chemical behavior and potential applications (Girisha et al., 2016).
Applications De Recherche Scientifique
Chemical Synthesis and Biological Activities:
- Pyrazole derivatives, including N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-4-fluorobenzenesulfonamide, are widely utilized in chemical synthesis due to their diverse biological activities. These compounds demonstrate a wide range of pharmacological properties, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV effects. The synthesis of these compounds involves various strategies to annelate different heterocyclic nuclei, extending the categories of bioactive heterocyclic systems (Dar & Shamsuzzaman, 2015).
Multicomponent Synthesis for Bioactive Derivatives:
- Multicomponent reactions (MCRs) have been recognized for their efficiency in synthesizing bioactive molecules containing the pyrazole moiety, a crucial N-heterocycle in therapeutic applications. Recent advancements in MCRs highlight the synthesis of pyrazole derivatives with antibacterial, anticancer, antifungal, antioxidant, and various other biological activities. These methodologies offer a pot, atom, and step economy (PASE) approach in pharmaceutical and medicinal chemistry (Becerra, Abonía, & Castillo, 2022).
Use in Antifungal and Plant Protection Strategies:
- Specific compounds structurally related to pyrazole derivatives have shown significant antifungal properties, especially against Fusarium oxysporum, a pathogen affecting date palms. These compounds demonstrate pharmacophore sites that play a crucial role in biological activity against fungal pathogens, contributing to agricultural protection strategies (Kaddouri et al., 2022).
Role in Neurotoxicity and Environmental Concerns:
- Pyrethroids, related to the pyrazole family, have been studied extensively for their neurotoxic effects. These synthetic derivatives of natural pyrethrins are widely used in household diseases and companion animal ectoparasite control products. The neurophysiological effects and the molecular mechanisms of action of pyrethroids have significant implications for understanding cumulative risk assessment, especially in environmental health and safety (Ahmed & Athar, 2023).
Safety And Hazards
Orientations Futures
While specific future directions for this compound are not available, compounds with similar structures have been studied for their antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activities . Therefore, this compound could potentially be explored in these areas.
Propriétés
IUPAC Name |
N-[2-(1,3-dimethyl-5-phenoxypyrazol-4-yl)ethyl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3S/c1-14-18(19(23(2)22-14)26-16-6-4-3-5-7-16)12-13-21-27(24,25)17-10-8-15(20)9-11-17/h3-11,21H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXOAZAYQQTNQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1CCNS(=O)(=O)C2=CC=C(C=C2)F)OC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-4-fluorobenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

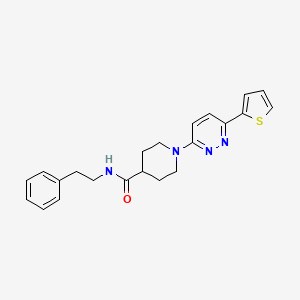
![1,3-Diethyl 2-[2-(3-nitrophenyl)hydrazin-1-ylidene]propanedioate](/img/structure/B2486017.png)
![N-(sec-butyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2486019.png)
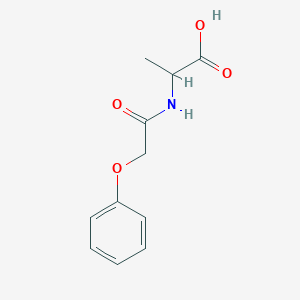

![2-amino-1-[2-(dimethylamino)ethyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile](/img/structure/B2486026.png)

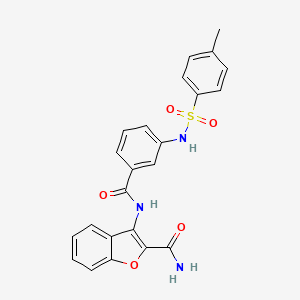
![N-(2-chlorophenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide](/img/structure/B2486030.png)
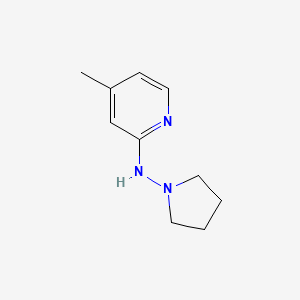
![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-isobutyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2486032.png)
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(2-oxotetrahydrothiophen-3-yl)propanamide](/img/structure/B2486033.png)
![1-[6-(phenylthio)pyridazin-3-yl]-N-(4-pyrrolidin-1-ylbenzyl)piperidine-4-carboxamide](/img/structure/B2486036.png)
